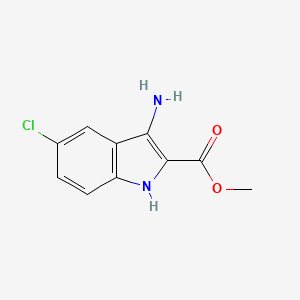

methyl 3-amino-5-chloro-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-amino-5-chloro-1H-indole-2-carboxylate” is a biochemical used for proteomics research . It has a molecular formula of C10H9ClN2O2 and a molecular weight of 224.64 .

Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Various methods have been reported for the synthesis of indoles, for example, modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis

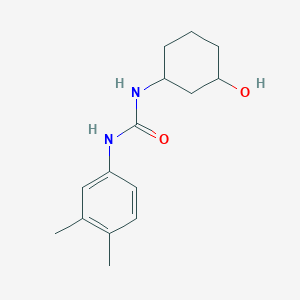

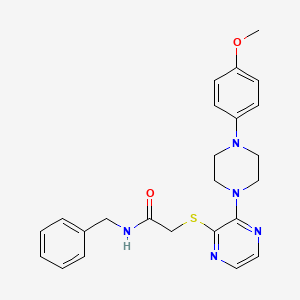

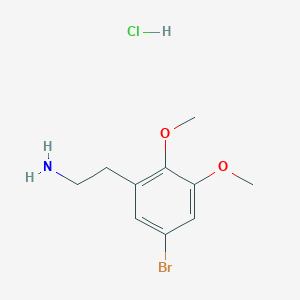

The molecular structure of “methyl 3-amino-5-chloro-1H-indole-2-carboxylate” consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

Indole derivatives have been found to react with a variety of enzymes and proteins, which in many cases, inhibits their activity . For instance, the presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins .Physical And Chemical Properties Analysis

“Methyl 3-amino-5-chloro-1H-indole-2-carboxylate” has a molecular formula of C10H9ClN2O2 and a molecular weight of 224.64 . More detailed physical and chemical properties may require specific experimental measurements or computational modeling.Applications De Recherche Scientifique

Anticancer Activity

Indole derivatives, including methyl 3-amino-5-chloro-1H-indole-2-carboxylate, have shown promising anticancer properties. Researchers investigate their potential as chemotherapeutic agents due to their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression .

Antimicrobial Properties

Indoles exhibit antimicrobial effects against bacteria, fungi, and viruses. Methyl 3-amino-5-chloro-1H-indole-2-carboxylate may serve as a scaffold for designing novel antimicrobial agents. Researchers explore its activity against drug-resistant pathogens and its potential in combating infectious diseases .

Neuroprotective Effects

Indole derivatives have been studied for their neuroprotective properties. Methyl 3-amino-5-chloro-1H-indole-2-carboxylate might play a role in preserving neuronal health, potentially benefiting conditions like Alzheimer’s disease or Parkinson’s disease .

Anti-inflammatory Agents

Inflammation contributes to various diseases. Indoles, including our compound of interest, possess anti-inflammatory properties. Researchers investigate their potential in managing inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel diseases .

Organic Synthesis and Medicinal Chemistry

The indole scaffold serves as a valuable building block in organic synthesis. Methyl 3-amino-5-chloro-1H-indole-2-carboxylate can be modified to create diverse derivatives with specific pharmacological activities. Medicinal chemists explore its structure-activity relationships to design optimized drug candidates .

Plant Growth Regulators

Indole-3-acetic acid (IAA), a natural plant hormone, is derived from tryptophan. Although not directly related to our compound, the indole moiety plays a crucial role in plant growth regulation. Researchers study synthetic indole derivatives for their potential as plant growth regulators, impacting crop yield and stress tolerance .

Mécanisme D'action

Target of Action

Methyl 3-amino-5-chloro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents . .

Mode of Action

The mode of action of indole derivatives is diverse, depending on the specific compound and its targets . They interact with their targets, causing various changes that contribute to their biological effects .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways, leading to a range of downstream effects . .

Result of Action

The result of action of a compound refers to the molecular and cellular effects of its action. Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-amino-5-chloro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHYLGFLCQKTHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-amino-5-chloro-1H-indole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B3018976.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B3018982.png)

![N-[(4-butoxy-3-methoxyphenyl)-[(2-chloroacetyl)amino]methyl]-2-chloroacetamide](/img/structure/B3018985.png)

![4-bromo-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3018988.png)